molecular formula C4H8N2O2S B8670718 N-(2-cyanoethyl)methanesulfonamide

N-(2-cyanoethyl)methanesulfonamide

Cat. No.: B8670718
M. Wt: 148.19 g/mol
InChI Key: DIDBZKDASZJEAR-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)methanesulfonamide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. The structure features a methanesulfonamide group, a common motif in pharmaceuticals and agrochemicals, linked to a cyanoethyl moiety. The cyanoethyl group can serve as a protected form of a carboxylic acid or as a chemical handle for further transformations, making this compound a potential intermediate or building block. Researchers may utilize this compound in the development of novel sulfonamide-based molecules, exploring its application as a precursor for more complex structures. Sulfonamides are known to exhibit a wide range of biological activities, and incorporating the cyanoethyl group can alter the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug discovery. This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

N-(2-cyanoethyl)methanesulfonamide

InChI

InChI=1S/C4H8N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2,4H2,1H3

InChI Key

DIDBZKDASZJEAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares N-(2-cyanoethyl)methanesulfonamide with structurally related sulfonamides:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties/Findings
This compound 496960-86-2 C₁₀H₁₂N₂O₄S 256.28 2-cyanoethyl Precautionary handling required
N-(2-Chloroethyl)methanesulfonamide 21896-59-3 C₃H₈ClNO₂S 157.62 2-chloroethyl Chlorine substitution alters reactivity
N-(2-Fluorophenyl)methanesulfonamide - C₇H₈FNO₂S 189.21 2-fluorophenyl Synthesized via Cu-catalyzed N-arylation; NMR data available
N-(2-Methylphenyl)methanesulfonamide - C₈H₁₁NO₂S 185.24 2-methylphenyl DFT studies reveal conformation-dependent vibrational modes
N-(3-Methylphenyl)methanesulfonamide - C₈H₁₁NO₂S 185.24 3-methylphenyl Meta-substitution affects electronic properties vs. ortho isomer
Key Observations:
  • Aryl-substituted derivatives (e.g., 2-fluorophenyl) exhibit distinct electronic properties due to aromatic ring effects, influencing stability and synthetic routes .
  • Conformational Studies :
    • DFT analyses of N-(2-methylphenyl) and N-(3-methylphenyl) derivatives demonstrate that substituent position (ortho vs. meta) significantly impacts molecular geometry and vibrational spectra .

Preparation Methods

Reaction Mechanism

Methanesulfonyl chloride reacts with the primary amine group of 2-cyanoethylamine, facilitated by a base such as triethylamine (TEA) to neutralize HCl byproducts. The reaction proceeds via an intermediate sulfonyl chloride-amine adduct, which collapses to release HCl and yield the final product:

CH3SO2Cl+NH2CH2CH2CNTEACH3SO2NHCH2CH2CN+HCl\text{CH}3\text{SO}2\text{Cl} + \text{NH}2\text{CH}2\text{CH}2\text{CN} \xrightarrow{\text{TEA}} \text{CH}3\text{SO}2\text{NHCH}2\text{CH}_2\text{CN} + \text{HCl}

Optimization Parameters

  • Solvent : Isopropanol or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and suppress side reactions.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize cyano group hydrolysis.

  • Base Stoichiometry : A 2:1 molar ratio of TEA to methanesulfonyl chloride ensures complete HCl scavenging.

Table 1: Performance of Direct Sulfonylation

ParameterValue
Yield78–85%
Reaction Time2–4 hours
Purity (HPLC)>95%
Byproducts<5% unreacted amine

Alkylation of Methanesulfonamide with Acrylonitrile

An alternative route involves alkylating methanesulfonamide with acrylonitrile under Michael addition conditions. This method is advantageous for scalability but requires careful control to prevent over-alkylation.

Reaction Conditions

Methanesulfonamide is treated with acrylonitrile in the presence of a catalytic base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF):

CH3SO2NH2+CH2=CHCNK2CO3CH3SO2NHCH2CH2CN\text{CH}3\text{SO}2\text{NH}2 + \text{CH}2=\text{CHCN} \xrightarrow{\text{K}2\text{CO}3} \text{CH}3\text{SO}2\text{NHCH}2\text{CH}2\text{CN}

Challenges and Solutions

  • Regioselectivity : The base promotes selective 1,4-addition to avoid polymerization of acrylonitrile.

  • Temperature Control : Maintaining 40–60°C prevents exothermic runaway reactions.

  • Workup : Sequential extraction with ethyl acetate and water removes unreacted acrylonitrile and inorganic salts.

Table 2: Alkylation Method Metrics

ParameterValue
Yield65–72%
Reaction Time6–8 hours
Selectivity>90%
ScalabilityPilot-plant validated

Coupling Agent-Mediated Synthesis

For high-purity applications, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enable the condensation of methanesulfonic acid with 2-cyanoethylamine.

Protocol Overview

Methanesulfonic acid is activated with DCC in anhydrous dichloromethane (DCM), followed by addition of 2-cyanoethylamine:

CH3SO3H+H2NCH2CH2CNDCCCH3SO2NHCH2CH2CN+DCU\text{CH}3\text{SO}3\text{H} + \text{H}2\text{NCH}2\text{CH}2\text{CN} \xrightarrow{\text{DCC}} \text{CH}3\text{SO}2\text{NHCH}2\text{CH}_2\text{CN} + \text{DCU}

Advantages and Limitations

  • Advantages : Eliminates sulfonyl chloride handling; suitable for acid-sensitive substrates.

  • Limitations : Higher cost due to DCC usage; requires rigorous removal of dicyclohexylurea (DCU) byproducts.

Table 3: Coupling Agent Performance

ParameterValue
Yield80–88%
Reaction Time12–24 hours
Purity (post-workup)98–99%
Cost Index2.5× (vs. direct route)

One-Pot Tandem Reactions

Recent advances utilize tandem reactions to streamline synthesis. For example, a one-pot process combining sulfonylation and cyanoethylation has been reported.

Key Steps

  • Sulfonylation : Methanesulfonyl chloride reacts with excess ethylene diamine to form a bis-sulfonamide intermediate.

  • Cyanoethylation : Acrylonitrile selectively alkylates the terminal amine group under basic conditions.

Benefits

  • Reduced Steps : Intermediate isolation is omitted, cutting process time by 30%.

  • Atom Economy : Excess ethylene diamine is recycled, minimizing waste.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldCostScalabilityPurity
Direct Sulfonylation85%$High95%
Alkylation72%$$Moderate90%
Coupling Agent88%$$$$Low99%
One-Pot Tandem82%$$High93%

Cost Key : $ = <$50/mol, $$ = $50–100/mol, $$$$ = >$200/mol

Industrial-Scale Considerations

For bulk production, the direct sulfonylation method is preferred due to its balance of yield, cost, and simplicity. However, coupling agent-mediated synthesis remains critical for pharmaceutical-grade material requiring ultralow impurity profiles.

Emerging Techniques

Photocatalytic Cyanoethylation

Preliminary studies suggest that visible-light catalysis could enable milder reaction conditions, though yields remain suboptimal (50–60%).

Flow Chemistry Approaches

Microreactor systems reduce reaction times to <10 minutes by enhancing mass transfer, but capital costs are prohibitive for small-scale operations .

Q & A

Q. What are the recommended methods for synthesizing N-(2-cyanoethyl)methanesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves sulfonylation of a primary amine with methanesulfonyl chloride. A multi-step approach may include:

  • Step 1 : Reacting 2-cyanoethylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen.
  • Step 2 : Neutralization with aqueous sodium bicarbonate to remove excess acid.
  • Optimization : Control temperature (0–5°C to minimize side reactions), use triethylamine as a base to enhance nucleophilicity, and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and nitrile C≡N stretches (~2250 cm⁻¹).
  • NMR : ¹H NMR to confirm ethyl chain integration (δ 2.5–3.5 ppm for CH₂ groups) and ¹³C NMR for nitrile carbon (δ ~120 ppm).
  • Mass Spectrometry : Confirm molecular weight (MW: 178.22 g/mol) via ESI-MS .

Q. What are the key solubility and stability considerations for handling this compound in biological assays?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol. Use sonication for aqueous buffers.
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the nitrile group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of this compound?

Density Functional Theory (DFT) studies can:

  • Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. nitrile carbon).
  • Simulate reaction pathways for sulfonamide hydrolysis or nitrile conversion.
  • Compare with experimental vibrational spectra (IR/Raman) to validate computational models .

Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).
  • Structural Analogues : Compare with derivatives to isolate the cyanoethyl group’s role (see Table 1).
  • Metabolic Stability : Evaluate hepatic microsome stability to rule out rapid degradation .

Table 1 : Comparative Bioactivity of Sulfonamide Derivatives

CompoundFunctional GroupKey Bioactivity
MethanesulfonamideBasic sulfonamideAntibacterial
N-(4-Fluorophenyl) derivativeFluorophenylAnticancer (in vitro)
N-(2-Cyanoethyl) derivative CyanoethylAnti-inflammatory

Q. How does the cyanoethyl group influence target interactions compared to other sulfonamides?

The cyanoethyl moiety:

  • Enhances hydrogen bonding via the nitrile’s dipole (e.g., with enzyme active-site residues).
  • Increases lipophilicity (logP ~1.2), improving membrane permeability.
  • May act as a Michael acceptor in covalent inhibition (e.g., cysteine protease targeting) .

Methodological Guidance

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) to validate results .
  • Yield Optimization : Employ Design of Experiments (DoE) to screen solvent/base combinations .
  • Data Reproducibility : Deposit spectral data in public repositories (e.g., PubChem) for cross-validation .

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